molecular formula C23H22F3N3O5S B11483290 N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11483290
M. Wt: 509.5 g/mol
InChI Key: WNRFDOXKHBFHPO-UHFFFAOYSA-N
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Description

N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique chemical structure This compound is characterized by the presence of multiple functional groups, including an acetamide group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an α,β-unsaturated ketone, with an amine under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Acetylation and Methylation: The acetyl and methyl groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate compound with an acetamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, to form corresponding alcohols and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and trifluoromethyl groups, to introduce different substituents.

    Hydrolysis: The acetamide and sulfonamide groups can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(4-{[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(4-methylphenyl)acetamide, N-(4-methoxyphenyl)acetamide, and N-(4-bromophenyl)acetamide share structural similarities.

    Uniqueness: The presence of the trifluoromethyl and sulfonamide groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22F3N3O5S

Molecular Weight

509.5 g/mol

IUPAC Name

N-[4-[[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H22F3N3O5S/c1-13-7-5-6-8-19(13)29-14(2)20(15(3)30)22(21(29)32,23(24,25)26)28-35(33,34)18-11-9-17(10-12-18)27-16(4)31/h5-12,28H,1-4H3,(H,27,31)

InChI Key

WNRFDOXKHBFHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(C2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)C)C

Origin of Product

United States

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